4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene
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Overview
Description
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The amino and bromo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as azides or nitriles .
Scientific Research Applications
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but contains a pyridine ring instead of a thiophene ring.
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various biological activities.
Uniqueness
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene is unique due to its fused ring structure and the presence of both amino and bromo functional groups.
Biological Activity
4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula : C₇H₉BrN₂S
- Molecular Weight : 233.13 g/mol
- CAS Number : 1379295-90-5
- InChI Key : BKZWJPJKNKMPQJ-UHFFFAOYSA-N
Synthesis
The synthesis of 4-amino derivatives typically involves bromination followed by amination processes. The specific synthetic routes can vary but generally include the use of tetrahydrobenzo[b]thiophene as a precursor.
Antiproliferative Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that certain derivatives have IC₅₀ values in the low micromolar range:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
This compound | HeLa | 1.1 - 2.8 |
Other derivatives | L1210 | 2.8 |
Other derivatives | CEM | 2.3 |
These values suggest that the compound has selective toxicity towards cancer cells while sparing normal cells, as indicated by higher IC₅₀ values (>20 μM) in human peripheral blood mononuclear cells (PBMCs) .
The mechanism through which 4-amino derivatives exert their antiproliferative effects appears to involve apoptosis induction. Studies have shown that treatment with these compounds leads to an increase in annexin-V positive cells, indicating early apoptosis .
Case Studies
- HeLa Cells : Compounds derived from the tetrahydrobenzo[b]thiophene scaffold were tested against HeLa cells with promising results showing significant apoptosis at concentrations as low as 0.70 μM.
- K562 Cells : Another study demonstrated that these compounds also effectively inhibited chronic myelogenous leukemia K562 cell lines with IC₅₀ values around 0.75 μM .
Comparative Analysis with Related Compounds
When comparing the biological activity of 4-amino derivatives with other related compounds such as tetrahydrothieno[2,3-c]pyridine derivatives, it was found that the latter exhibited superior activity across several cancer cell lines. This suggests that structural modifications significantly influence biological outcomes.
Compound Type | Activity Level |
---|---|
Tetrahydrobenzo[b]thiophene Derivatives | Moderate |
Tetrahydrothieno[2,3-c]pyridine Derivatives | High |
Properties
Molecular Formula |
C10H14BrNS |
---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2-bromo-5,5-dimethyl-6,7-dihydro-4H-1-benzothiophen-4-amine |
InChI |
InChI=1S/C10H14BrNS/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5,9H,3-4,12H2,1-2H3 |
InChI Key |
ANFXFBIVDYYSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1N)C=C(S2)Br)C |
Origin of Product |
United States |
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